molecular formula C8H12ClNO2S B6613792 methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride CAS No. 2248257-08-9

methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride

Cat. No.: B6613792
CAS No.: 2248257-08-9
M. Wt: 221.71 g/mol
InChI Key: OGXZQDVQMMXIGM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula C8H11NO2S·HCl. It is a derivative of propanoic acid and contains a thiophene ring, which is a sulfur-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The biological activity of thiophene derivatives can vary widely depending on their specific structures and the context in which they are used .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride typically involves the reaction of thiophene-3-carboxaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines.

Scientific Research Applications

Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride
  • Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Uniqueness

Methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride is unique due to the position of the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to its isomer, methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride, the 3-position thiophene ring may offer different steric and electronic properties, leading to distinct interactions in chemical and biological systems.

Properties

IUPAC Name

methyl 2-amino-3-thiophen-3-ylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)7(9)4-6-2-3-12-5-6;/h2-3,5,7H,4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXZQDVQMMXIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CSC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248257-08-9
Record name methyl 2-amino-3-(thiophen-3-yl)propanoate hydrochloride
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